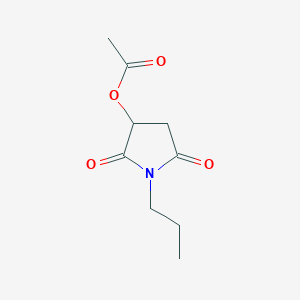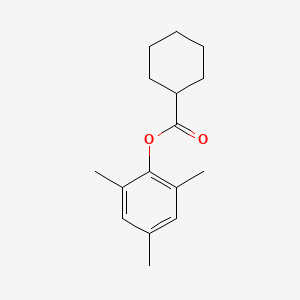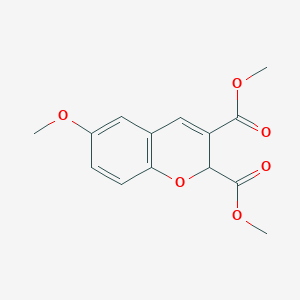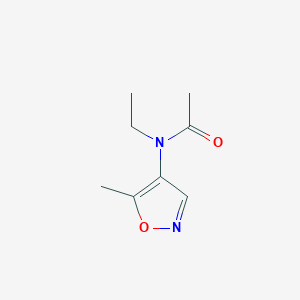
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate is a chemical compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidine ring with two keto groups at positions 2 and 5, a propyl group at position 1, and an acetate group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-propylpyrrolidin-3-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propylamine derivative with a suitable dicarboxylic acid or its derivative, followed by cyclization to form the pyrrolidine ring. The final step involves the acetylation of the resulting compound to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers or coatings.
Biology: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor ligand.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxo-1-propylpyrrolidin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate can be compared with other similar compounds, such as:
2,5-Dioxo-1-methylpyrrolidin-3-yl acetate: Similar structure but with a methyl group instead of a propyl group.
2,5-Dioxo-1-ethylpyrrolidin-3-yl acetate: Similar structure but with an ethyl group instead of a propyl group.
2,5-Dioxo-1-butylpyrrolidin-3-yl acetate: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to other alkyl groups, affecting the compound’s interactions with molecular targets.
Propiedades
Número CAS |
479544-90-6 |
|---|---|
Fórmula molecular |
C9H13NO4 |
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
(2,5-dioxo-1-propylpyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C9H13NO4/c1-3-4-10-8(12)5-7(9(10)13)14-6(2)11/h7H,3-5H2,1-2H3 |
Clave InChI |
WCZMDWDMKJIDEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)CC(C1=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)



![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)

![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)

![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)


![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)
![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)
![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)
